![molecular formula C15H17BrN2O3S B14936572 N-[(6-bromo-1H-indol-1-yl)acetyl]-L-methionine](/img/structure/B14936572.png)
N-[(6-bromo-1H-indol-1-yl)acetyl]-L-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-bromo-1H-indol-1-yl)acetyl]-L-methionine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, combines the indole moiety with L-methionine, an essential amino acid, and a bromo substituent, which can enhance its biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-bromo-1H-indol-1-yl)acetyl]-L-methionine typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to obtain 6-bromoindole.
Acetylation: The 6-bromoindole is then acetylated using acetic anhydride or acetyl chloride to form 6-bromo-1H-indol-1-yl acetate.
Coupling with L-methionine: The acetylated product is coupled with L-methionine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(6-bromo-1H-indol-1-yl)acetyl]-L-methionine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of N-[(1H-indol-1-yl)acetyl]-L-methionine.
Substitution: Formation of N-[(6-substituted-1H-indol-1-yl)acetyl]-L-methionine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(6-bromo-1H-indol-1-yl)acetyl]-L-methionine has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways involving indole derivatives.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[(6-bromo-1H-indol-1-yl)acetyl]-L-methionine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromo substituent can enhance binding affinity and specificity, while the L-methionine part can influence the compound’s bioavailability and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromoindole: Lacks the acetyl and L-methionine groups.
N-acetyl-L-methionine: Lacks the indole and bromo groups.
Indole-3-acetic acid: A naturally occurring plant hormone with a different substitution pattern.
Uniqueness
N-[(6-bromo-1H-indol-1-yl)acetyl]-L-methionine is unique due to its combination of the indole moiety, bromo substituent, and L-methionine. This unique structure imparts specific biological activities and properties that are not present in the individual components or other similar compounds.
Eigenschaften
Molekularformel |
C15H17BrN2O3S |
---|---|
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
(2S)-2-[[2-(6-bromoindol-1-yl)acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H17BrN2O3S/c1-22-7-5-12(15(20)21)17-14(19)9-18-6-4-10-2-3-11(16)8-13(10)18/h2-4,6,8,12H,5,7,9H2,1H3,(H,17,19)(H,20,21)/t12-/m0/s1 |
InChI-Schlüssel |
JVSCARBNDJNZRH-LBPRGKRZSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CN1C=CC2=C1C=C(C=C2)Br |
Kanonische SMILES |
CSCCC(C(=O)O)NC(=O)CN1C=CC2=C1C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.